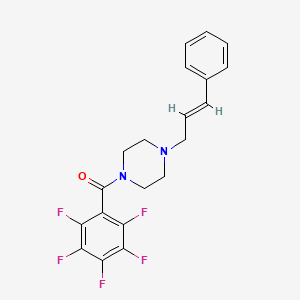![molecular formula C16H17NO5 B5337179 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline](/img/structure/B5337179.png)
1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline, also known as HOCMP, is a chemical compound that has gained interest in the scientific community due to its potential applications in drug development. HOCMP is a proline derivative that has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects. In
Scientific Research Applications
1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. One of the main research areas for this compound is its anti-inflammatory and antioxidant properties. Studies have shown that this compound can reduce oxidative stress and inflammation in various animal models, suggesting that it may have therapeutic potential for diseases such as arthritis, atherosclerosis, and cancer.
Mechanism of Action
The mechanism of action of 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. This compound has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, and inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in animal models. These include the reduction of oxidative stress, inflammation, and tumor growth, as well as the improvement of cardiovascular function and glucose metabolism. This compound has also been shown to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline is its relatively simple synthesis method, which allows for the production of large quantities of the compound for use in lab experiments. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans, which may limit its potential applications in medicine.
Future Directions
There are several future directions for research on 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline. One area of interest is the development of this compound-based drugs for the treatment of diseases such as arthritis, atherosclerosis, and cancer. Another area of interest is the exploration of this compound's potential applications in neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential side effects in humans.
Synthesis Methods
1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline can be synthesized through a multi-step process involving the condensation of 7-hydroxy-4-methylcoumarin with glycine methyl ester, followed by cyclization with triphosgene and subsequent reduction with sodium borohydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Properties
IUPAC Name |
1-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-9-7-14(19)22-15-10(9)4-5-13(18)11(15)8-17-6-2-3-12(17)16(20)21/h4-5,7,12,18H,2-3,6,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJPYVYHVUZGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN3CCCC3C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B5337096.png)
![6-[3-(benzyloxy)phenyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5337105.png)
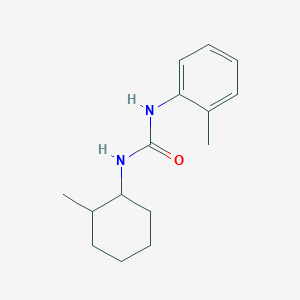
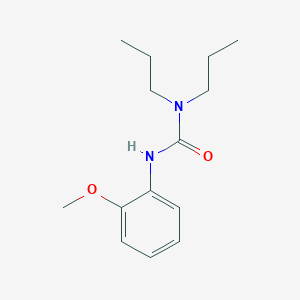

![7-(2-furyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5337133.png)
![ethyl 4-{3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5337136.png)
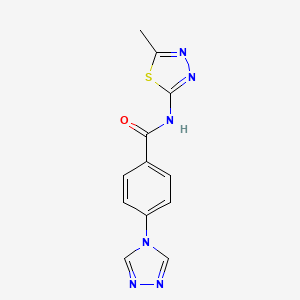
![3-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine](/img/structure/B5337143.png)
![4-chloro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5337145.png)
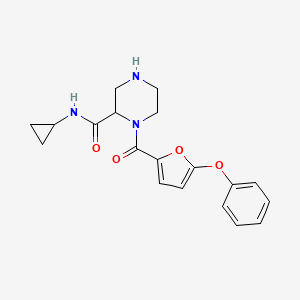
![4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5337150.png)
![N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]alanine](/img/structure/B5337171.png)
